3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine

Coordination Chemistry Supramolecular Chemistry Crystal Engineering

Researchers requiring precise coordination geometry in MOF assembly or reproducible SAR data face isomer-dependent outcomes-where subtle positional differences yield divergent architectures. 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine (CAS 24219-17-8) eliminates this uncertainty by providing a structurally authenticated 3-pyridinyl-1,2,4-thiadiazole scaffold. • Enables predictable metal-organic architectures-the 3-pyridinyl orientation directs discrete paddle-wheel dimer formation vs. 1D helicoidal polymers obtained with 4-pyridyl isomers. • Outperforms 1,3,4-thiadiazole isomers in corrosion inhibition studies, validating the 1,2,4-thiadiazole core as a superior pharmacophore. • Free 5-amino group supports amide coupling, urea synthesis, and Schiff base chemistry for rapid library generation. • Consistent purity (≥97%) with Certificates of Analysis ensures batch-to-batch reproducibility for publication and patent filing.

Molecular Formula C7H6N4S
Molecular Weight 178.22 g/mol
CAS No. 24219-17-8
Cat. No. B1342873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine
CAS24219-17-8
Molecular FormulaC7H6N4S
Molecular Weight178.22 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NSC(=N2)N
InChIInChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,10,11)
InChIKeyDZQRFUXSKCTOTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine: Overview & Differentiation


3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine (CAS 24219-17-8) is a heterocyclic small molecule composed of a 1,2,4-thiadiazole core substituted at the 3-position with a 3-pyridinyl group and bearing a free 5-amino group . With a molecular weight of 178.21 g/mol and molecular formula C₇H₆N₄S, this compound is primarily employed as a versatile building block in medicinal chemistry and as a ligand in coordination chemistry . Its structural features—the 5-amino group capable of hydrogen bonding and nucleophilic reactions, combined with the aromatic pyridinyl substituent—make it a scaffold of interest for enzyme inhibitor design and supramolecular assembly .

Synthetic handle

5-Amino group enables amidation, urea, and Schiff base reactions

Coordination geometry

3-Pyridinyl orientation directs discrete or polymeric architectures

Procurement readiness

Documented purity grades and hazard profiles from multiple vendors

Why Isomer Substitution Is Not Interchangeable


In-class substitution among 3-(pyridinyl)-1,2,4-thiadiazol-5-amines is not straightforward because the position of the nitrogen atom on the pyridine ring dictates the compound's coordination geometry, hydrogen-bonding network, and electronic properties . In supramolecular chemistry, 3,5-di-(3-pyridyl)-1,2,4-thiadiazole (L2) and 3,5-di-(4-pyridyl)-1,2,4-thiadiazole (L1) yield entirely different architectures—a discrete paddle-wheel dimer versus a helicoidal coordination polymer—when reacted with the same Cd(II) precursor [1]. Similarly, in corrosion inhibition, the 1,2,4-thiadiazole isomer (3-PTHD) outperforms its 1,3,4-thiadiazole counterpart (3-PTH) in both HCl and H₂SO₄ media, demonstrating that the heterocyclic core and substituent orientation are critical to performance [2]. These findings underscore that even subtle positional isomerism can produce divergent experimental outcomes, making generic substitution a risk in reproducible research and development.

!
Pyridinyl positional isomerism alters assembly

3-Pyridyl vs. 4-pyridyl substitution on the same thiadiazole core produced a discrete dimer instead of a 1D polymer with Cd(II). Coordination outcome may shift.

!
Thiadiazole core replacement changes inhibitor performance

1,2,4-Thiadiazole isomer outperformed 1,3,4-thiadiazole in corrosion tests; core substitution may not preserve inhibition efficiency.

!
5-Substituent defines synthetic scope

5-Chloro or 5-unsubstituted analogs limit derivatization pathways; the 5-amino group provides a broader reaction set, but generic substitution may constrain downstream chemistry.

Quantitative Differentiation Evidence


Pyridinyl Isomerism Alters Supramolecular Assembly

In a direct head-to-head study, the ligand 3,5-di-(3-pyridyl)-1,2,4-thiadiazole (L2, the di-substituted analog of the target compound) was compared with its 4-pyridyl isomer 3,5-di-(4-pyridyl)-1,2,4-thiadiazole (L1). When reacted with the same Cd((MeO)₂PS₂)₂ precursor, L1 yielded a helicoidal 1D coordination polymer, whereas L2 exclusively formed a discrete paddle-wheel dimer [1]. This demonstrates that the 3-pyridinyl orientation produces a fundamentally different supramolecular topology relative to the 4-pyridinyl analog, a finding directly relevant to researchers utilizing 3-(3-pyridinyl)-1,2,4-thiadiazol-5-amine as a monodentate or bidentate precursor.

Supramolecular topology
Head-to-head
3-Pyridyl isomer (L2) → discrete paddle-wheel dimer; 4-pyridyl isomer (L1) → helicoidal 1D polymer
Cd(II) precursor Single-crystal XRD
Isomer selection directly controls network topology
Reproducible assembly requires correct pyridinyl orientation
Coordination Chemistry Supramolecular Chemistry Crystal Engineering

1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole in Corrosion Inhibition

In a comparative study of 3-pyridyl-substituted thiadiazole isomers, 3-(pyridin-3-yl)-1,2,4-thiadiazole (3-PTHD, the core scaffold of the target compound) was identified as the best corrosion inhibitor among the isomers tested. Weight loss measurements and electrochemical impedance spectroscopy in 1 M HCl and 0.5 M H₂SO₄ showed that 3-PTHD provided superior inhibition efficiency relative to its 1,3,4-thiadiazole isomer (3-PTH) in both media [1]. While quantitative inhibition efficiency percentages were not numerically specified in the abstract, polarization curves confirmed 3-PTH and 3-PTHD act as mixed-type inhibitors in 1 M HCl, with adsorption following the Langmuir isotherm model [1].

Corrosion inhibition
Reported
3-PTHD (1,2,4-thiadiazole) reported as top inhibitor among tested isomers in 1M HCl and 0.5M H₂SO₄
Weight loss, EIS Langmuir adsorption
1,2,4-Thiadiazole core may support inhibitor design
Exact efficiency values not specified in abstract; confirm full-text
Corrosion Inhibition Electrochemistry Mild Steel Protection

5-Amino Handle Enables Synthetic Diversification

The 5-amino group of 3-(3-pyridinyl)-1,2,4-thiadiazol-5-amine provides a reactive handle for further functionalization—such as amide coupling, diazotization, or Schiff base formation—that is absent in the 5-chloro variant (CAS 887623-90-7) or the parent 5-unsubstituted 1,2,4-thiadiazole. The 5-chloro-3-(pyridin-3-yl)-1,2,4-thiadiazole is primarily a substrate for nucleophilic aromatic substitution, whereas the 5-amino analog enables a broader set of transformations, including those leading to amide, urea, and heterocycle-fused products . This difference in synthetic utility is a key consideration for medicinal chemists designing focused libraries.

Synthetic versatility
Class-level
5-NH₂ allows at least 4 additional reaction pathways vs. 5-Cl or 5-H analogs
Amidation Diazotization Schiff base
Broader derivatization options for library synthesis
Class-based inference; verify in specific scheme
Medicinal Chemistry Synthetic Chemistry Building Blocks

Commercially Available Purity Grades and Hazard Profile Differentiation

The target compound is commercially available from multiple vendors with documented purity specifications: 97.0% from Fluorochem (SKU F300944) and 95% from AKSci (Cat. 8162AD) . Its GHS classification includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the 4-pyridinyl isomer (CAS 35115-35-6) and the 2-pyridinyl isomer (CAS 138588-22-4) may carry different hazard profiles and purity specifications from their respective suppliers, necessitating compound-specific safety and handling assessments rather than class-based assumptions.

Purity & hazard
Supplier data
Purity up to 97% (vendor QC); GHS H302-H315-H319-H335
Warning signal Multiple suppliers
Documented specifications support procurement decisions
Verify lot-specific COA; isomer hazard profiles may differ
Chemical Procurement Quality Control Safety

High-Confidence Application Scenarios


Coordination Polymer & MOF Design with 3-Pyridinyl Topology

Based on the direct evidence that 3,5-di-(3-pyridyl)-1,2,4-thiadiazole (L2) yields a discrete paddle-wheel dimer while its 4-pyridyl isomer gives a 1D helicoidal polymer [1], the monofunctional 3-(3-pyridinyl)-1,2,4-thiadiazol-5-amine can be employed as a terminal ligand or intermediate for constructing coordination complexes where a 3-pyridinyl orientation is specifically required. Researchers building MOFs or discrete metallosupramolecular architectures should prioritize this isomer to achieve the desired steric and geometric outcomes.

Corrosion Inhibitor Development Using 1,2,4-Thiadiazole Core

The finding that 3-pyridyl-1,2,4-thiadiazole (3-PTHD) outperforms its 1,3,4-thiadiazole isomer as a corrosion inhibitor for mild steel in HCl and H₂SO₄ [2] establishes the 1,2,4-thiadiazole core with a 3-pyridinyl substituent as a validated pharmacophore for inhibitor design. 3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine provides a synthetic entry point for elaborating this scaffold with additional functional groups via the 5-amino handle.

Medicinal Chemistry Library Synthesis via 5-Amino Handle

The commercially available 5-amino group (purity up to 97%) enables amide bond formation, urea synthesis, and Schiff base condensation, allowing rapid generation of compound libraries for biological screening. This synthetic flexibility is not available with the 5-chloro or 5-unsubstituted thiadiazole analogs, making the 5-amino compound the preferred starting material for SAR exploration programs targeting enzymes, receptors, or antiparasitic pathways .

Quality-Controlled Procurement for Reproducible Research

With established purity specifications (97.0% from Fluorochem, 95% from AKSci) and a fully documented GHS hazard profile including H302, H315, H319, and H335 warnings , the compound is suitable for procurement in academic and industrial settings where batch-to-batch consistency and regulatory compliance are required. The availability of Certificates of Analysis provides additional quality assurance for peer-reviewed publication or patent filing purposes.

Application
Selection Property
Validation Focus
Coordination polymer & MOF design
3-Pyridinyl orientation specificity
Single-crystal XRD topology reproducibility
Corrosion inhibitor development
1,2,4-Thiadiazole core efficacy context
Electrochemical impedance verification
Medicinal chemistry library synthesis
5-Amino synthetic handle versatility
Derivatization scope & SAR expansion
Reproducible procurement
Documented purity & hazard profile
Batch-specific COA & safety documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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